2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. It is characterized by a unique structure that incorporates multiple functional groups, making it of interest in medicinal chemistry. The compound's synthesis and potential applications are currently under investigation, particularly in the context of its biological activity.
The compound can be sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. Its molecular formula is C19H22N4O2F, and it has been cataloged in various chemical databases such as PubChem and ChemicalBook, which provide detailed information about its properties and potential uses .
This compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The presence of a tetrahydroquinazoline moiety further enhances its pharmacological profile.
The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step reactions starting from simpler precursors.
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the identity of intermediates and final products.
The molecular structure of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-fluorophenyl)acetamide features several notable components:
The compound's molecular weight is approximately 346.41 g/mol. The structural representation can be derived from its SMILES notation: CC(C(=O)N(C1=CC=CC=C1F)C(=C2C=NN(C(=O)C=C2C)C(C)C)C)
.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Understanding these reactions is crucial for predicting the compound's stability under different conditions and its reactivity towards potential biological targets.
The mechanism of action for this compound is still under investigation but can be hypothesized based on structural similarities with other known bioactive compounds:
Studies on related compounds indicate that modifications to the pyrazole or quinazoline rings can significantly alter biological activity, suggesting a structure-activity relationship that warrants further exploration .
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases .
This compound has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development within medicinal chemistry contexts .
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5